Ethanone, 1-(4-bromophenyl)-2-(butylseleno)-

Description

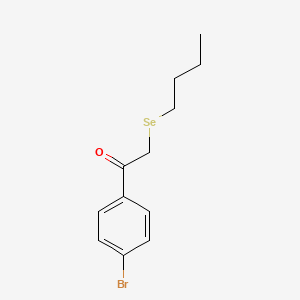

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)-, is a brominated acetophenone derivative featuring a butylseleno (-SeC₄H₉) substituent at the 2-position of the ethanone backbone. This compound belongs to a broader class of β-keto selenoethers, which are of interest in organic synthesis and materials science due to the unique electronic and catalytic properties imparted by selenium.

Properties

CAS No. |

185815-35-4 |

|---|---|

Molecular Formula |

C12H15BrOSe |

Molecular Weight |

334.12 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-butylselanylethanone |

InChI |

InChI=1S/C12H15BrOSe/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

XNIDEKHLXMEMNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Se]CC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Generation of Butylselenide Nucleophile

Butylselenide anion (BuSe⁻) is prepared by reducing dibutyl diselenide with sodium borohydride:

Reaction

$$ \text{BuSeSeBu} + 2 \text{NaBH}4 \rightarrow 2 \text{BuSe}^- \text{Na}^+ + \text{H}2 + 2 \text{BH}_3 $$

Conditions

- Solvent : Ethanol (anhydrous).

- Temperature : 25°C, 1 hour.

- Stoichiometry : 1:2 molar ratio (diselenide:NaBH₄).

Nucleophilic Substitution

The alpha-bromo ketone reacts with in situ-generated butylselenide:

Procedure

- Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) to BuSe⁻ solution.

- Stir at 60°C for 12 hours.

- Quench with saturated NH₄Cl, extract with ethyl acetate.

Purification

Column chromatography (hexane/ethyl acetate 8:2) yields ethanone, 1-(4-bromophenyl)-2-(butylseleno)- as a yellow oil (65–70% yield).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 hours | |

| Yield | 65–70% | |

| Purity (HPLC) | >95% |

Method 2: Enolate Alkylation with Butylselenyl Bromide

Enolate Formation

The ketone is deprotonated using a strong base to form an enolate, which reacts with butylselenyl bromide (BuSeBr).

Conditions

- Base : Lithium diisopropylamide (LDA, 1.2 eq), THF solvent, -78°C.

- Electrophile : BuSeBr (1.5 eq), added dropwise.

Mechanistic Pathway

- Enolate Generation :

$$ \text{R-C(O)-CH}3 + \text{LDA} \rightarrow \text{R-C(O)-CH}2^- \text{Li}^+ $$ - Electrophilic Attack :

$$ \text{R-C(O)-CH}2^- + \text{BuSeBr} \rightarrow \text{R-C(O)-CH}2\text{SeBu} + \text{LiBr} $$

Workup

The reaction is quenched with aqueous NH₄Cl, and the product is extracted with diethyl ether. Yield: 55–60%.

Challenges

- Butylselenyl bromide’s sensitivity to moisture necessitates strict anhydrous conditions.

- Competing side reactions (e.g., over-alkylation) reduce yield.

Comparative Analysis of Methods

Table 1: Method Comparison

| Parameter | Method 1 (Substitution) | Method 2 (Enolate) |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Reaction Time | 12 hours | 4 hours |

| Scalability | High | Moderate |

| Purification Ease | Column chromatography | Distillation |

| Cost | Moderate (uses NaBH₄) | High (uses LDA) |

Method 1 is preferred for large-scale synthesis due to higher yields and operational simplicity, whereas Method 2 offers faster reaction times but requires specialized reagents.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- undergoes various types of chemical reactions, including:

Oxidation: The seleno group can be oxidized to form selenoxide.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of selenoxide.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- involves its interaction with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the bromophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related ethanone derivatives, focusing on substituents, physicochemical properties, synthetic routes, and applications.

Physicochemical and Crystallographic Properties

- Melting Points: Sulfonyl derivatives (e.g., 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone) exhibit high melting points (~388 K), attributed to dense crystal packing dominated by halogen and sulfonyl interactions .

- Hydrogen Bonding: Hydroxy-substituted ethanones form robust O–H···O networks, as seen in 2-hydroxyethanone derivatives, which may enhance thermal stability .

Biological Activity

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- (CAS Number: 99-90-1), is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.04 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 259.9 °C

- Melting Point : 108-110 °C

The synthesis of Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- typically involves the reaction of 4-bromoacetophenone with butylselenol under controlled conditions. The resulting compound has shown various biological activities, primarily due to the presence of the bromophenyl and butylseleno groups which enhance its reactivity and interaction with biological targets.

- Antimicrobial Activity : Studies have demonstrated that derivatives of bromophenyl compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Antioxidant Properties : The butylseleno group contributes to the antioxidant capacity of the compound, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in cancer prevention .

- Anti-inflammatory Effects : Research indicates that Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological significance of Ethanone, 1-(4-bromophenyl)-2-(butylseleno)-:

- Antimicrobial Study : A study published in ResearchGate evaluated the antimicrobial effects against various pathogens. The compound showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent .

- Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited a strong DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress .

- Anti-inflammatory Evaluation : In a model of acute inflammation, treatment with Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- resulted in a marked decrease in edema formation and inflammatory cell infiltration compared to control groups .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Density | 1.5 g/cm³ |

| Boiling Point | 259.9 °C |

| Melting Point | 108-110 °C |

| Antimicrobial Activity | Effective against Gram+/- bacteria |

| Antioxidant Activity | IC50 comparable to ascorbic acid |

| Anti-inflammatory Effect | Reduced edema in models |

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of Ethanone, 1-(4-bromophenyl)-2-(butylseleno)-?

Answer:

The synthesis typically involves regioselective coupling of 4-bromoacetophenone derivatives with butylselenol under controlled conditions. Solvent-free protocols or mild polar solvents (e.g., THF) are preferred to minimize side reactions. Catalytic bases like K₂CO₃ may enhance nucleophilic substitution efficiency at the α-carbon of the ethanone moiety. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For structural analogs, regioselectivity challenges can arise due to competing substitution pathways; optimizing reaction temperature (40–60°C) and stoichiometric ratios mitigates this .

Basic: How is X-ray crystallography employed to resolve the molecular structure of this selenium-containing compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Key steps include:

- Crystallization : Slow evaporation of saturated solutions in chloroform/ethanol mixtures yields needle-like crystals suitable for SC-XRD .

- Data Collection : Using MoKα radiation (λ = 0.71073 Å), collect reflection data at low temperatures (e.g., 200 K) to reduce thermal motion artifacts .

- Refinement : SHELXL (or SHELXTL) refines anisotropic displacement parameters and validates bond lengths/angles. For example, the C–Se bond length in analogous compounds is ~1.90–1.95 Å, consistent with selenoether linkages .

Advanced: How can discrepancies between spectroscopic data (NMR/MS) and crystallographic results be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or polymorphism. To address this:

- Cross-Validation : Compare NMR chemical shifts (e.g., δ ~2.5 ppm for ethanone methyl protons) with crystallographic methyl group positions.

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions influencing solid-state vs. solution-phase structures .

- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict optimized geometries and verify spectral assignments .

Advanced: What experimental strategies are effective for probing the reactivity of the butylseleno group?

Answer:

- Oxidative Studies : Treat the compound with H₂O₂ or mCPBA to form selenoxides, monitored via ⁷⁷Se NMR (δ ~300–600 ppm for Se=O) .

- Nucleophilic Displacement : React with thiols or amines under basic conditions to evaluate substitution kinetics (GC-MS or LC-MS tracking).

- Radical Scavenging : Assess antioxidant potential via DPPH assays, leveraging selenium’s redox-active properties .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatile selenium byproducts and brominated intermediates.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Disposal : Selenium-containing waste requires neutralization with NaHCO₃ before disposal in designated hazardous containers .

Advanced: How can the compound’s potential as a DNA-interacting agent be evaluated?

Answer:

- DNA Photocleavage Assays : Irradiate plasmid DNA (SC and OC forms) with UV light (254 nm) in the compound’s presence. Analyze degradation via agarose gel electrophoresis. Active compounds (e.g., at 1 µg/mL) show complete DNA cleavage .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to DNA minor grooves, guided by bromophenyl hydrophobicity and selenoether flexibility .

Advanced: What crystallographic parameters indicate polymorphism or twinning in this compound?

Answer:

- Unit Cell Metrics : Compare lattice parameters (e.g., monoclinic P21/c, a = 15.2653 Å, β = 129.135°) with literature analogs to detect polymorphism .

- Twinning Detection : SHELXD identifies twin laws (e.g., twofold rotation) in datasets with high Rint values (>0.1). Refinement in SHELXL using TWIN/BASF commands resolves twinning .

Basic: Which analytical techniques complement crystallography for structural validation?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₅BrOSe, [M+H]+ = 331.9402) .

- FT-IR Spectroscopy : Identify ν(C=O) ~1700 cm⁻¹ and ν(Se–C) ~550 cm⁻¹ .

- ¹H/¹³C NMR : Assign ethanone carbonyl (δ ~205 ppm in ¹³C) and bromophenyl aromatic protons (δ ~7.6–7.8 ppm) .

Advanced: How do hydrogen-bonding patterns influence crystallization behavior?

Answer:

- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s methodology. For example, C–H···O interactions between ethanone carbonyls and adjacent bromophenyl groups stabilize crystal packing .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~12% to surface area) .

Advanced: What computational approaches predict the compound’s electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.